molecular formula C25H28O15 B14044281 2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

Cat. No.: B14044281
M. Wt: 568.5 g/mol
InChI Key: LLJUCXMVRPAONX-MNGJIHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polygalaxanthone III is a xanthone glucoside isolated from the roots of Polygala japonica Houtt. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .

Preparation Methods

Polygalaxanthone III can be extracted from the roots of Polygala japonica Houtt. The extraction process typically involves the use of solvents such as methanol or ethanol. The compound can also be synthesized through chemical reactions involving xanthone glucosides. The synthetic route often includes glycosylation reactions, where xanthone derivatives are reacted with glucose under specific conditions .

Chemical Reactions Analysis

Polygalaxanthone III undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Polygalaxanthone III exerts its effects primarily through the STAT3 pathway. It activates the phosphorylation of STAT3, which in turn regulates the expression of various genes involved in inflammation and cell proliferation. This mechanism is crucial for its anti-inflammatory and wound-healing properties .

Comparison with Similar Compounds

Polygalaxanthone III is unique among xanthone glucosides due to its specific structure and biological activities. Similar compounds include:

Polygalaxanthone III stands out due to its potent anti-inflammatory effects and its ability to modulate the STAT3 pathway, which is not commonly observed in other xanthone glucosides .

Properties

Molecular Formula

C25H28O15

Molecular Weight

568.5 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one

InChI

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24?,25-/m1/s1

InChI Key

LLJUCXMVRPAONX-MNGJIHDHSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.